2-(ethylsulfanyl)-4,6-dimethyl-N-phenylpyridine-3-carboxamide
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Overview
Description
2-(ethylsulfanyl)-4,6-dimethyl-N-phenylpyridine-3-carboxamide is a heterocyclic organic compound It features a pyridine ring substituted with ethylsulfanyl, dimethyl, and phenylcarboxamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylsulfanyl)-4,6-dimethyl-N-phenylpyridine-3-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods often utilize automated reactors and continuous flow systems to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(ethylsulfanyl)-4,6-dimethyl-N-phenylpyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides.
Scientific Research Applications
2-(ethylsulfanyl)-4,6-dimethyl-N-phenylpyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a pharmaceutical agent.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-(ethylsulfanyl)-4,6-dimethyl-N-phenylpyridine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Triazoles: These compounds also contain nitrogen and sulfur atoms and are known for their pharmacological properties.
Uniqueness
2-(ethylsulfanyl)-4,6-dimethyl-N-phenylpyridine-3-carboxamide is unique due to its specific substitution pattern on the pyridine ring. This unique structure may confer distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C16H18N2OS |
---|---|
Molecular Weight |
286.4 g/mol |
IUPAC Name |
2-ethylsulfanyl-4,6-dimethyl-N-phenylpyridine-3-carboxamide |
InChI |
InChI=1S/C16H18N2OS/c1-4-20-16-14(11(2)10-12(3)17-16)15(19)18-13-8-6-5-7-9-13/h5-10H,4H2,1-3H3,(H,18,19) |
InChI Key |
NYUCACLEXZMLSE-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=C(C(=CC(=N1)C)C)C(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
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